molecular formula C22H21N3O7S B12138203 dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate

dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B12138203
M. Wt: 471.5 g/mol
InChI Key: USUUFRQYGWYXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate is a synthetic compound featuring a central benzene ring substituted with two methyl ester groups (at positions 1 and 3) and a urea-linked 1,3-thiazinone moiety. This compound’s hybrid architecture combines ester, urea, and heterocyclic motifs, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by hydrogen-bonding and aromatic interactions .

Properties

Molecular Formula

C22H21N3O7S

Molecular Weight

471.5 g/mol

IUPAC Name

dimethyl 5-[[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C22H21N3O7S/c1-30-16-6-4-14(5-7-16)24-22-25-18(26)11-17(33-22)19(27)23-15-9-12(20(28)31-2)8-13(10-15)21(29)32-3/h4-10,17H,11H2,1-3H3,(H,23,27)(H,24,25,26)

InChI Key

USUUFRQYGWYXMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N-dimethylpyridin-4-amine (DMAP), the carboxylic acid moiety of the thiazinane is activated as an O-acylisourea intermediate, which reacts with the aromatic amine. This method, adapted from similar syntheses, typically achieves yields of 70–85% under optimized conditions (Table 1).

Table 1: Reaction Conditions for EDC/DMAP-Mediated Coupling

ParameterValue
SolventTetrahydrofuran (THF)
Temperature25°C
Reaction Time12–16 hours
Yield78%
CatalystEDC/HCl, DMAP

Mixed Anhydride Method

Alternatively, the thiazinane carboxylic acid is treated with ethyl chloroformate to form a mixed anhydride, which subsequently reacts with the amine. This approach, though less common, avoids racemization and is preferred for stereochemically sensitive intermediates.

Optimization Challenges and Solutions

Low Yields in Cyclization Steps

Early synthetic routes suffered from low yields (e.g., 8% in dicarboxylate coupling steps). Optimization via microwave-assisted cyclization or flow chemistry improved efficiencies to 45–60%.

Stereochemical Control

Chiral SFC separation resolved enantiomers of the thiazinane core, achieving >99% enantiomeric excess (ee) for critical intermediates.

Purification Difficulties

Silica gel chromatography remains the standard for purification, though preparative HPLC is employed for polar intermediates .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from the literature. Key parameters include molecular weight, solubility, hydrogen-bonding capacity, and bioactivity profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight logP Hydrogen Bond Donors/Acceptors Key Structural Features
Dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate (Target) ~500 g/mol* ~2.5* 4 donors / 8 acceptors Benzene dicarboxylate, thiazinone, 4-methoxyphenyl urea
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 515.48 g/mol 3.1 3 donors / 9 acceptors Imidazopyridine dicarboxylate, nitrophenyl, phenethyl
Dimethyl 5-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-2λ⁴-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 407.37 g/mol 1.8 2 donors / 7 acceptors Pyrrolothiazole dicarboxylate, fluorophenyl
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ~550 g/mol* ~2.8* 2 donors / 8 acceptors Spirocyclic benzothiazole, dimethylaminophenyl

*Estimated values based on structural analogs.

Key Observations :

Structural Complexity: The target compound’s thiazinone-urea linkage distinguishes it from imidazopyridine (e.g., ) or pyrrolothiazole (e.g., ) derivatives. This may enhance its binding specificity to enzymes like kinases or proteases.

Solubility and logP : The target compound’s logP (~2.5) suggests moderate lipophilicity, comparable to the fluorophenyl-substituted pyrrolothiazole , but lower than the nitrophenyl-containing imidazopyridine . This balance may favor membrane permeability while retaining aqueous solubility.

Table 2: Bioactivity and Computational Predictions

Compound Name Predicted Targets (Computational) Similarity Index (vs. Target)* Reported Bioactivity
Target Compound HDACs, kinases N/A Hypothesized: Anti-inflammatory, epigenetic modulation (based on urea-thiazinone)
Aglaithioduline (70% similarity to SAHA) HDAC8 70% (Tanimoto) HDAC inhibition, anticancer activity
Diethyl imidazopyridine dicarboxylate Nitric oxide synthase 45% (Morgan FP) Antihypertensive effects in preclinical models
Spirocyclic benzothiazole derivatives Caspase-3 50% (Dice index) Apoptosis induction in cancer cells

*Similarity metrics calculated using Morgan fingerprints or Tanimoto coefficients .

Key Findings :

  • Divergent Bioactivity : Unlike the spirocyclic benzothiazoles (apoptosis inducers ), the target compound’s dicarboxylate groups may favor interactions with metabolic enzymes or transporters.
  • Computational Validation : Molecular dynamics simulations (as in ) could predict its binding stability compared to nitrophenyl-substituted analogs .

Q & A

Q. Characterization Methods :

  • Spectroscopy : IR to confirm carbonyl (C=O) and amine (N-H) groups; UV-Vis to analyze π→π* transitions in the thiazin and aromatic moieties .
  • Elemental Analysis : Validate molecular composition (C, H, N, S).
  • Melting Point : Assess purity (sharp melting range expected for crystalline products) .

Basic: What biological targets or pathways should be prioritized for initial screening?

Answer:
Given structural analogs (e.g., thiazolidinones and thiazinanes), prioritize:

  • Enzyme Inhibition : Kinases (e.g., MAPK, EGFR) and cyclooxygenases (COX-1/2) due to the compound’s potential to disrupt ATP-binding pockets or arachidonic acid metabolism .
  • Cellular Assays : Anti-proliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Anti-inflammatory Screening : Measure TNF-α or IL-6 suppression in macrophage models .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, higher yields are observed in THF vs. DMF due to reduced side reactions .
  • Computational Guidance : Employ quantum chemical calculations (e.g., DFT) to predict transition-state energies and identify rate-limiting steps. ICReDD’s approach integrates computational screening with experimental validation to narrow optimal conditions .
  • Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to separate stereoisomers or byproducts .

Advanced: How to resolve contradictions in reported biological activity across similar compounds?

Answer:

  • Structural Analogs Comparison : Analyze substituent effects using a table of derivatives (e.g., methoxy vs. chloro groups on phenyl rings) to correlate electronic properties with activity .
  • Molecular Docking : Compare binding poses in target proteins (e.g., COX-2) using AutoDock Vina. For instance, steric clashes in bulky substituents may explain reduced potency .
  • Meta-Analysis : Aggregate data from kinase inhibition assays (IC50 values) to identify trends. Inconsistent results may arise from assay variability (e.g., ATP concentration differences) .

Advanced: What computational tools are recommended for mechanistic studies or property prediction?

Answer:

  • Reaction Simulation : Use COMSOL Multiphysics coupled with AI to model reaction kinetics and diffusion limitations in thiazinane formation .
  • QSAR Modeling : Train models on datasets of thiazinane derivatives to predict logP, solubility, or toxicity. Tools like MOE or Schrödinger’s QikProp are suitable .
  • Transition-State Analysis : Gaussian 09 with B3LYP/6-31G* basis set to map energy profiles for cyclocondensation steps .

Advanced: How to design experiments for studying metabolic stability or degradation pathways?

Answer:

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Focus on ester hydrolysis (dimethyl → dicarboxylic acid) and thiazin ring oxidation .
  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Track degradation products using HPLC-PDA to identify labile groups (e.g., the methoxyphenylamino moiety) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.